6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole
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Overview
Description
6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties . This particular compound features a benzimidazole core substituted with a chloro group, a phenyl ring, and a trifluoromethylbenzyl ether moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Phenyl Substitution: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Ether Formation: The final step involves the formation of the ether linkage by reacting the benzimidazole derivative with 3-(trifluoromethyl)benzyl alcohol under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems for reagent addition and product isolation can improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzimidazole ring, potentially forming amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and benzimidazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The trifluoromethyl group enhances its lipophilicity, improving cell membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-benzimidazole: Lacks the chloro and trifluoromethylbenzyl groups, resulting in different biological activity.
6-chloro-2-phenyl-1H-benzimidazole: Similar but without the trifluoromethylbenzyl ether moiety.
2-(trifluoromethyl)benzimidazole: Contains the trifluoromethyl group but lacks the phenyl and chloro substitutions.
Uniqueness
6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the chloro and phenyl groups contribute to its reactivity and potential therapeutic effects.
Properties
IUPAC Name |
6-chloro-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N2O/c22-17-9-10-18-19(12-17)27(20(26-18)15-6-2-1-3-7-15)28-13-14-5-4-8-16(11-14)21(23,24)25/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBXIHKUPYSMQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)C(F)(F)F)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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